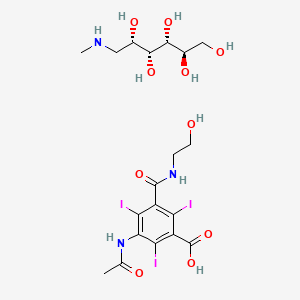
Meglumine ioxithalamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meglumine ioxithalamate, also known as this compound, is a useful research compound. Its molecular formula is C19H28I3N3O10 and its molecular weight is 839.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medical Imaging
Iodinated Contrast Agent:
Meglumine ioxithalamate is classified as an ionic iodinated contrast medium, specifically a first-generation contrast agent with a high osmolarity ranging from 1500 to 1800 mOsm/kg. It is primarily used in radiographic imaging such as computed tomography (CT) and intravenous urography .
Usage in Diagnostic Procedures:
- Computed Tomography (CT): It aids in visualizing organs such as the brain, heart, and blood vessels by providing clearer images during scans .
- Intravenous Urography: The agent is administered to enhance the visualization of the urinary tract and kidney function .
- Coronary Angiography: It is used to visualize coronary arteries, helping to diagnose conditions like coronary artery disease .
Comparative Studies and Efficacy
Several studies have examined the efficacy and safety of this compound compared to other contrast agents:
- Comparative Trials: In a double-blind randomized trial, this compound was compared with iohexol (Omnipaque). The study found that while both agents provided adequate imaging, this compound induced a significant increase in coronary artery diameter, which could facilitate quicker clearance from circulation .
- Palatability and Compliance: Research on oral iodinated contrast media indicated that this compound is significantly more palatable than other agents like Gastrografin, enhancing patient compliance during CT examinations .
Adverse Reactions and Safety
Despite its utility, there are concerns regarding adverse reactions associated with iodinated contrast media:
- Breakthrough Reactions: A study assessing the frequency of breakthrough reactions (BTRs) found that while the incidence was low, some patients experienced mild to moderate reactions even after premedication protocols were followed .
- Histamine Release: In vitro studies demonstrated that exposure to this compound could induce histamine release from basophils and mast cells, indicating potential allergic reactions in sensitive individuals .
Case Studies and Clinical Insights
Case Study Analysis:
A review of clinical applications highlighted specific instances where this compound improved diagnostic accuracy:
- In cases of acute appendicitis, patients receiving a new oral contrast mixture containing this compound showed significantly better transit to the colon compared to traditional methods, leading to higher detection rates of appendicitis .
Data Table: Comparison of Contrast Agents
| Feature | This compound | Iohexol (Omnipaque) | Other Contrast Agents |
|---|---|---|---|
| Osmolarity | 1500-1800 mOsm/kg | Low | Variable |
| Administration Route | Intravenous/Oral | Intravenous | Intravenous/Oral |
| Palatability | High | High | Variable |
| Adverse Reaction Incidence | Low | Low | Higher in some cases |
| Application Areas | CT, IV Urography | CT | Varies |
Propiedades
Número CAS |
29288-99-1 |
|---|---|
Fórmula molecular |
C19H28I3N3O10 |
Peso molecular |
839.2 g/mol |
Nombre IUPAC |
3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H11I3N2O5.C7H17NO5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22;1-8-2-4(10)6(12)7(13)5(11)3-9/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
Clave InChI |
IFTFXKNYTWAOGK-WZTVWXICSA-N |
SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CNCC(C(C(C(CO)O)O)O)O |
SMILES isomérico |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CNCC(C(C(C(CO)O)O)O)O |
Key on ui other cas no. |
29288-99-1 |
Sinónimos |
meglumine ioxitalamate meglumine ioxithalamate meglumine ioxythalamate methylglucamine ioxitalamate methylglucamine ioxithalamate Telebrix 350 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















